molecular formula C24H27Br2P B3334450 Phosphonium, (6-bromohexyl)triphenyl-, bromide CAS No. 83152-22-1

Phosphonium, (6-bromohexyl)triphenyl-, bromide

Cat. No. B3334450
CAS RN: 83152-22-1
M. Wt: 506.3 g/mol
InChI Key: RJXLPJGHUJHULP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonium, (6-bromohexyl)triphenyl-, bromide, also known as (6-Bromohexyl)triphenylphosphonium bromide, is a compound with the empirical formula C24H27Br2P and a molecular weight of 506.25 . It is used as a mitochondrial tag, which is conjugated to small molecules to localize them to the mitochondria in cells . The TPP cations facilitate both cellular uptake and accumulation in the mitochondria .


Synthesis Analysis

The synthesis of substituted phosphonium salts from easily available benzyl alcohols and their heterocyclic analogs has been developed .


Molecular Structure Analysis

The molecular structure of (6-Bromohexyl)triphenylphosphonium bromide is represented by the SMILES string BrCCCCCCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br] .


Chemical Reactions Analysis

Phosphonium-based compounds, including (6-Bromohexyl)triphenylphosphonium bromide, have been used in various chemical processes, such as C-C bond formation . They have also been used in the synthesis of Vernonia allenes and sesquiterpenoids, monohalovinylated pyrethoids with insecticidal activity, and Vitamin D analogs with anticancer activity .


Physical And Chemical Properties Analysis

(6-Bromohexyl)triphenylphosphonium bromide is a solid compound . It is used as a ligand in chemical reactions . The compound is stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of (6-Bromohexyl)triphenylphosphonium bromide involves its role as a mitochondrial tag. It is conjugated to small molecules to localize them to the mitochondria in cells . The TPP cations facilitate both cellular uptake and accumulation in the mitochondria .

Safety and Hazards

The safety and hazards of similar phosphonium-based compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Phosphonium-based compounds, including (6-Bromohexyl)triphenylphosphonium bromide, are recognized as important targets for new drug design in cancer, cardiovascular, and neurological diseases . They have been developed to study mitochondrial physiology and dysfunction and the interaction between mitochondria and other subcellular organelles . They have also been used for the treatment of a variety of diseases such as neurodegeneration and cancer .

properties

IUPAC Name

6-bromohexyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXLPJGHUJHULP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Br2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471980
Record name Phosphonium, (6-bromohexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83152-22-1
Record name Phosphonium, (6-bromohexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonium, (6-bromohexyl)triphenyl-, bromide
Reactant of Route 2
Phosphonium, (6-bromohexyl)triphenyl-, bromide
Reactant of Route 3
Reactant of Route 3
Phosphonium, (6-bromohexyl)triphenyl-, bromide
Reactant of Route 4
Phosphonium, (6-bromohexyl)triphenyl-, bromide
Reactant of Route 5
Phosphonium, (6-bromohexyl)triphenyl-, bromide
Reactant of Route 6
Reactant of Route 6
Phosphonium, (6-bromohexyl)triphenyl-, bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.